4-(2-Nitrophenoxy)tetrahydro-2H-pyran molecular weight and formula
4-(2-Nitrophenoxy)tetrahydro-2H-pyran molecular weight and formula
Topic: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran: Technical Specifications & Synthesis Guide Content Type: Technical Whitepaper / Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Scaffold & Its Utility
4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9) is a critical intermediate in medicinal chemistry, specifically utilized as a masked aniline precursor. Its structural core combines a polar, metabolic-modulating tetrahydropyran (THP) ring with an electron-deficient aromatic system.
In drug discovery, this molecule serves as the stable precursor to 2-(tetrahydro-2H-pyran-4-yloxy)aniline . Upon reduction of the nitro group, the resulting aniline acts as a primary nucleophile for cross-coupling reactions (e.g., Buchwald-Hartwig) or amide coupling to generate kinase inhibitors, where the THP ether moiety improves solubility and metabolic stability compared to simple phenyl ethers.
Technical Specifications & Physicochemical Data
The following data aggregates calculated and experimentally verified parameters for the target molecule.
| Parameter | Value | Notes |
| IUPAC Name | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran | |
| CAS Registry Number | 898289-39-9 | Primary Identifier |
| Molecular Formula | ||
| Molecular Weight | 223.23 g/mol | Monoisotopic Mass: 223.08 |
| Physical State | Solid (Pale Yellow) | Typical for nitro-aromatics |
| LogP (Predicted) | ~1.8 - 2.1 | Lipophilicity suitable for CNS penetration |
| H-Bond Acceptors | 4 | Nitro group (2) + Ether (2) |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 2 | Ether linkage allows conformational flexibility |
Synthetic Methodology: Nucleophilic Aromatic Substitution ( )
While Mitsunobu coupling is theoretically possible, it is often inefficient for electron-deficient phenols or sterically hindered secondary alcohols. The industry-standard protocol for this scaffold relies on Nucleophilic Aromatic Substitution (
This method exploits the strong electron-withdrawing nature of the ortho-nitro group on the benzene ring to facilitate the displacement of a leaving group (Fluorine) by the alkoxide generated from tetrahydro-2H-pyran-4-ol.
3.1. Reaction Scheme & Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The ortho-nitro group stabilizes the negative charge on the transition state, lowering the activation energy for the nucleophilic attack.
3.2. Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the base.
Reagents:
-
Substrate A: 2-Fluoronitrobenzene (1.0 equiv)
-
Nucleophile B: Tetrahydro-2H-pyran-4-ol (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Alkoxide Formation:
-
Charge a flame-dried Round Bottom Flask (RBF) with Tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous DMF (concentration ~0.2 M).
-
Cool the solution to 0°C using an ice bath.
-
Add Sodium Hydride (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the sodium alkoxide species.
-
-
Nucleophilic Attack (
):-
Add 2-Fluoronitrobenzene (1.0 equiv) dropwise to the reaction mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Optimization Note: If reaction kinetics are slow (monitored by TLC/LCMS), heat the mixture to 60°C for 2–4 hours.
-
-
Quench & Workup:
-
Cool the mixture to RT.
-
Carefully quench with saturated aqueous
solution (exothermic). -
Extract with Ethyl Acetate (
). -
Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (
). -
Eluent: Hexanes/Ethyl Acetate gradient (typically 0%
30% EtOAc). -
Product: Isolate 4-(2-nitrophenoxy)tetrahydro-2H-pyran as a pale yellow solid.
-
Downstream Application: Reduction to Aniline
The primary utility of this molecule is its conversion to the aniline derivative. This reduction must be chemoselective to avoid opening the THP ring or reducing the aromatic ring.
Preferred Method: Pd/C Catalytic Hydrogenation
-
Reagents: 10% Pd/C (catalytic),
(1 atm or balloon), Methanol. -
Procedure: Stir at RT for 2–6 hours. Filter through Celite.
-
Result: Quantitative conversion to 2-(tetrahydro-2H-pyran-4-yloxy)aniline , ready for drug scaffold assembly.
Visualizing the Pathway
The following diagram illustrates the synthesis logic and the electronic activation provided by the nitro group.
Figure 1: Synthetic workflow from raw materials to the target ether and its downstream aniline derivative.
